Setmelanotide

概要

説明

準備方法

RM-493の合成には、環状ペプチド構造の生成が含まれます。合成経路には通常、以下の手順が含まれます。

ペプチド合成: 直鎖状ペプチド鎖は、固相ペプチド合成(SPPS)技術を用いて合成されます。

環化: 直鎖状ペプチドは、生物活性に不可欠な環状構造を形成するために環化されます。

RM-493の工業生産方法は、ペプチド合成で使用されている方法と類似しており、大規模なSPPSおよび環化プロセス、それに続く精製および品質管理措置が含まれ、一貫性と有効性を確保しています。 .

化学反応の分析

RM-493は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特に構造内の硫黄原子で酸化反応を起こす可能性があります。

還元: 環状ペプチド内のジスルフィド結合に影響を与える還元反応が発生する可能性があります。

これらの反応に使用される一般的な試薬および条件には、酸化のための過酸化水素などの酸化剤、還元のためのジチオスレイトールなどの還元剤、置換反応のためのさまざまなアミノ酸誘導体などがあります。 これらの反応から生成される主な生成物は、生物活性が変化したRM-493の修飾バージョンです。 .

科学研究アプリケーション

RM-493は、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

RM-493 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: RM-493 is employed in research on the melanocortin system and its role in regulating appetite and energy expenditure.

Medicine: The compound is being investigated for its potential to treat genetic forms of obesity and related metabolic disorders. .

Industry: RM-493 is used in the development of new therapeutic agents targeting the melanocortin system.

作用機序

RM-493は、メラノコルチン-4受容体(MC4R)のアゴニストとして作用することで効果を発揮します。この化合物はMC4Rに結合して受容体を活性化し、食欲、満腹感、エネルギー消費を調節するシグナル伝達カスケードを開始します。 RM-493の主要な分子標的は、視床下部のMC4R受容体であり、これは飢餓と体重の制御に重要な役割を果たしています。 .

類似の化合物との比較

RM-493は、その高い効力と選択性により、MC4Rアゴニストの中でもユニークです。類似の化合物には以下が含まれます。

α-メラノサイト刺激ホルモン(α-MSH): RM-493よりも効力が低いMC4Rの内因性リガンド。

LY2112688: 開発されましたが、血圧と心拍数の増加などの副作用を示した別のMC4Rアゴニスト。

RM-493は、より高い効力とより少ない副作用でMC4Rを活性化する能力により際立っており、遺伝性肥満の治療のための有望な候補となっています。 .

類似化合物との比較

RM-493 is unique among MC4R agonists due to its high potency and selectivity. Similar compounds include:

Alpha-melanocyte-stimulating hormone (α-MSH): An endogenous ligand for MC4R with lower potency compared to RM-493.

LY2112688: Another MC4R agonist that was developed but showed adverse effects such as increased blood pressure and heart rate

RM-493 stands out due to its ability to activate MC4R with higher potency and fewer side effects, making it a promising candidate for treating genetic forms of obesity .

特性

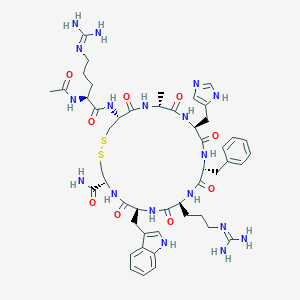

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHDTKMUACZDAA-PHNIDTBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

920014-72-8 | |

| Record name | Setmelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SETMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-methoxyphenyl)propylidene]-3-methylbenzohydrazide](/img/structure/B515494.png)

![2-(5-methyl-2-thienyl)-N-[3-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)phenyl]-4-quinolinecarboxamide](/img/structure/B515495.png)

![1-(4-Fluorophenyl)-3-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B515496.png)

![N'~1~,N'~8~-bis[1-(2,4-dimethylphenyl)ethylidene]octanedihydrazide](/img/structure/B515499.png)

![N-{3-nitrophenyl}-4-oxo-4-[2-(2-pyridinylmethylene)hydrazino]butanamide](/img/structure/B515501.png)

![2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B515502.png)

![3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B515504.png)

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)

![N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)